Ethyl 3-methyl-2,6-dinitrobenzoate
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Overview
Description
Ethyl 3-methyl-2,6-dinitrobenzoate is an organic compound with the molecular formula C10H10N2O6. It is a derivative of benzoic acid, characterized by the presence of two nitro groups and an ethyl ester group. This compound is primarily used in chemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-2,6-dinitrobenzoate can be synthesized through the nitration of ethyl 3-methylbenzoate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions of the benzoic acid ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-2,6-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Reduction: The major product formed is ethyl 3-methyl-2,6-diaminobenzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Ethyl 3-methyl-2,6-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2,6-dinitrobenzoate involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to affect cellular respiration and enzyme activity .
Comparison with Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar in structure but with nitro groups at the 3 and 5 positions.
Methyl 3-methyl-2,6-dinitrobenzoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 3-methyl-2,6-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPLYIKOQVCSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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